3-(4-fluorophenyl)-N-methylcyclobutan-1-amine
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Overview
Description
3-(4-fluorophenyl)-N-methylcyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a 4-fluorophenyl group and an N-methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a boronic acid derivative of the 4-fluorophenyl group and a halogenated cyclobutane intermediate.
N-Methylation: The final step involves the N-methylation of the amine group, which can be achieved using methyl iodide or other methylating agents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-methylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-N-methylcyclobutan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine
Uniqueness
3-(4-fluorophenyl)-N-methylcyclobutan-1-amine is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it distinct from other compounds with similar functional groups but different ring systems.
Properties
Molecular Formula |
C11H14FN |
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Molecular Weight |
179.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C11H14FN/c1-13-11-6-9(7-11)8-2-4-10(12)5-3-8/h2-5,9,11,13H,6-7H2,1H3 |
InChI Key |
GMBGOGBANCIBCA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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